molecular formula C23H18ClN3O2 B2592860 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-naphthamide CAS No. 921532-50-5

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-naphthamide

Cat. No. B2592860
CAS RN: 921532-50-5
M. Wt: 403.87
InChI Key: JEKYVPAXHXUURH-UHFFFAOYSA-N
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Description

A compound’s description often includes its IUPAC name, common names, structural formula, and molecular weight. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., solvent, reagent, drug, etc.) .


Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, etc.), and the overall reaction mechanism .


Molecular Structure Analysis

This involves determining the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the compound’s reactivity. It includes identifying the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other compounds, and stability .

Scientific Research Applications

Tyrosinase Inhibition and Melanogenesis Regulation

This compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is a key enzyme in melanogenesis, the process that controls pigmentation in the skin, hair, and eyes. By inhibiting tyrosinase, this compound could be used to treat hyperpigmentation disorders such as melasma, Riehl’s melanosis, and post-inflammatory hyperpigmentation. It may also have applications in cosmetic products aimed at skin lightening.

Stabilization of Nitrate Ester-Based Energetic Materials

Research has indicated that derivatives of this compound could serve as stabilizers for nitrate ester-based energetic materials . These materials are commonly used in propellants and explosives. The stabilization is crucial for safety and longevity, as it inhibits the decomposition reactions that can occur under ambient conditions.

Anti-Tubercular Agents

Compounds structurally related to N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-naphthamide have been designed and synthesized for their anti-tubercular activity . They target the Mycobacterium tuberculosis bacterium and could lead to new treatments for tuberculosis, especially in cases resistant to conventional drugs.

Neurodegenerative Disease Research

The compound’s role in melanin synthesis regulation suggests a potential link to neurodegenerative diseases like Alzheimer’s, Parkinson’s, and Huntington’s disease . Excessive melanin production has been correlated with these conditions, and thus, the compound could be used in research models to study disease pathogenesis and treatment.

Mechanism of Action

If the compound is a drug or an enzyme, this would involve studying how the compound interacts with its target to exert its effect .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, first aid measures, and appropriate handling and storage methods .

Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses, improvements in synthesis methods, or new reactions .

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c24-20-9-7-17(8-10-20)21-11-12-22(28)27(26-21)14-13-25-23(29)19-6-5-16-3-1-2-4-18(16)15-19/h1-12,15H,13-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKYVPAXHXUURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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